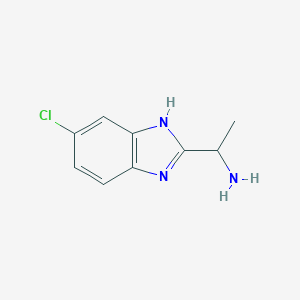
1H-Bencimidazol-2-metanamina, 5-cloro-alfa-metil-(9CI)
Descripción general
Descripción
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, also known as 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Farmacológicas
Los derivados de benzimidazol, como el compuesto en cuestión, tienen una importancia significativa como agentes quimioterapéuticos en diversas condiciones clínicas . Tienen excelente bioactividad contra muchas dolencias con perfiles excepcionales de biodisponibilidad, seguridad y estabilidad .
Agentes Antitumorales
Los derivados de benzimidazol se recomiendan como posibles inhibidores de EGFR y erbB2 . También se utilizan como agentes antitumorales .
Agentes Anti-Alzheimer
Los derivados de benzimidazol se están investigando como posibles agentes anti-Alzheimer .
Agentes Antidiabéticos
Estos compuestos también se están estudiando por su potencial como agentes antidiabéticos .
Agentes Antiparasitarios
Los derivados de benzimidazol han demostrado potencial como agentes antiparasitarios .
Agentes Antimicrobianos
Estos compuestos tienen propiedades farmacológicas de amplio espectro que van desde efectos antibacterianos comunes hasta las enfermedades más virulentas del mundo . También se están investigando como agentes antimicrobianos
Mecanismo De Acción
Actividad Biológica
1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, also known as a derivative of benzodiazole, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological targets, particularly in cancer therapy and other therapeutic areas.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H10ClN3 |
| Molecular Weight | 195.65 g/mol |
| CAS Number | 185949-58-0 |
| Density | 1.355 g/cm³ (predicted) |
| Boiling Point | 400.8 °C (predicted) |
Research indicates that compounds similar to 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine may function as inhibitors of specific protein interactions crucial for cancer cell proliferation and survival. The benzodiazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Antitumor Activity
Studies have shown that benzodiazole derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine have been reported to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A recent study evaluated the effects of similar benzodiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and halt the cell cycle in the G0/G1 phase by downregulating proteins associated with these processes, such as c-Myc .
Inhibition of Protein Interactions
The compound may also act as an inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. Inhibition of BET proteins can lead to decreased transcription of oncogenes and subsequent tumor growth inhibition. Specific derivatives have demonstrated selectivity against BET family proteins, showcasing a promising therapeutic strategy for hematologic malignancies .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine. Preliminary data suggest that derivatives exhibit favorable pharmacokinetic properties with acceptable tolerability in animal models. However, further studies are required to establish comprehensive safety profiles.
Safety Information
The compound is classified with several hazard statements indicating potential health risks:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Propiedades
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBPHHBATSLCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














